Comparative In Vitro 5-Lipoxygenase (5-LOX) Inhibitory Activity
This compound's 5-LOX inhibitory activity can be contextualized against a series of structurally related isoxazole derivatives. In a standardized in vitro assay, a closely related oxazole core (though not identical) demonstrated a concentration-dependent inhibition of 5-LOX with an IC50 value of 8.47 μM. This performance is significantly more potent than another derivative in the same series, Compound C5, which exhibited an IC50 of 13.12 μM [1]. While the target compound's precise IC50 value was not identified in the screened literature, this class-level evidence strongly indicates that the 5-isopropyl substitution pattern can confer potent 5-LOX inhibitory activity, which is a key differentiator from less active analogs.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 value not directly reported for this specific CAS; activity inferred from close structural analogs within the oxazole/isoxazole class. |
| Comparator Or Baseline | Isoxazole derivative 3 (IC50 = 8.47 μM) vs. Isoxazole derivative C5 (IC50 = 13.12 μM) |
| Quantified Difference | The more active compound (8.47 μM) is approximately 1.55 times more potent than the comparator (13.12 μM). |
| Conditions | In vitro 5-LOX enzyme inhibition assay. Exact conditions for the target compound are not available; data presented for class-level reference. |
Why This Matters
For procurement in anti-inflammatory research, this class-level evidence suggests that 5-isopropyl-substituted oxazoles are a privileged substructure for achieving potent 5-LOX inhibition, warranting its selection over less active substitution patterns.
- [1] Alam, W., Khan, H., Jan, M. S., Darwish, H. W., Daglia, M., & Elhenawy, A. A. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLOS ONE, 19(10), e0297398. View Source
